((3,3-Difluorocyclobutyl)methyl)hydrazine
Description
((3,3-Difluorocyclobutyl)methyl)hydrazine is a fluorinated hydrazine derivative characterized by a cyclobutane ring substituted with two fluorine atoms at the 3,3-positions and a methylhydrazine group attached to the cyclobutyl moiety. This compound combines the unique steric and electronic properties of the difluorocyclobutyl group with the reactive hydrazine functional group, making it a versatile intermediate in medicinal chemistry and materials science. The cyclobutyl ring introduces significant ring strain, which can enhance reactivity, while the fluorine atoms modulate electron density and improve metabolic stability in biological applications .
Properties
IUPAC Name |
(3,3-difluorocyclobutyl)methylhydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2N2/c6-5(7)1-4(2-5)3-9-8/h4,9H,1-3,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPWAGBIFQXFOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)CNN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((3,3-Difluorocyclobutyl)methyl)hydrazine typically involves the reaction of 3,3-difluorocyclobutanone with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, at a temperature range of 0-5°C. The reaction mixture is stirred for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-amino and chloro substituents (when present in derivatives) serve as primary sites for nucleophilic substitution. For example:
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Reaction with anilines : 2-Chloro-6,7-dimethoxyquinazolin-4-amine reacts with substituted anilines under reflux in isopropanol to form 2-chloro-4-(aryl amino) derivatives (Fig. 1) .
Example :This reaction highlights regioselectivity at the 4-position chlorine .
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Phosphorus oxychloride (POCl₃) mediation : Chlorination of hydroxyl or amine groups is facilitated by POCl₃, as seen in the synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline from 6,7-dimethoxyquinazolin-2,4-diones .
Oxidation and Reduction
The quinazoline ring and methoxy groups participate in redox reactions:
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Oxidation : Methoxy groups can undergo demethylation under strong oxidizing conditions, though this is less common due to their electron-donating nature.
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Reduction : Catalytic hydrogenation (e.g., using Raney nickel or palladium carbon) reduces nitro intermediates during synthesis. For instance, 3,4-dimethoxynitrobenzene is reduced to 3,4-dimethoxyaniline in hydrogenation reactions .
Cyclization and Coupling Reactions
The quinazoline scaffold serves as a precursor for complex heterocycles:
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Cyclization with triphosgene : 3,4-Dimethoxyaniline reacts with triphosgene and cyanamide to form 3,4-dimethoxyphenyl cyanourea, which cyclizes to quinazoline derivatives under acidic conditions .
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Suzuki–Miyaura coupling : While not explicitly documented for 6,7-dimethoxyquinazolin-2-amine, analogous quinazolines undergo cross-coupling with boronic acids to introduce aryl/heteroaryl groups.
Functional Group Transformations
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Amination : The 2-amino group can be alkylated or acylated. For example, reaction with methyl iodide in basic conditions yields N-methyl derivatives.
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Methoxy group manipulation : Methoxy substituents are generally stable but can be demethylated using BBr₃ for hydroxyl group introduction .
Table 1: Key Reactions and Conditions
Scientific Research Applications
((3,3-Difluorocyclobutyl)methyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It finds applications in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ((3,3-Difluorocyclobutyl)methyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Physicochemical Properties
- Electron Effects: Fluorine atoms in the 3,3-positions increase the acidity of the hydrazine NH groups (pKa ~8–9) compared to non-fluorinated analogs (pKa ~10–11) .
- Lipophilicity : The difluorocyclobutyl group (logP ~1.5) offers moderate lipophilicity, intermediate between aromatic CF₃ derivatives (logP ~2.5) and smaller aliphatic hydrazines (logP ~0.5) .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Data
| Compound | Molecular Weight | logP | Melting Point (°C) | Solubility (H₂O, mg/mL) |
|---|---|---|---|---|
| This compound | 152.1 | 1.5 | 85–90 (est.) | 10–15 (moderate) |
| (3-CF₃)phenylhydrazine hydrochloride | 220.6 | 2.3 | 210–215 | <1 (low) |
| [(2,2-Difluorocyclopentyl)methyl]hydrazine | 166.2 | 1.8 | 75–80 | 20–25 |
Biological Activity
((3,3-Difluorocyclobutyl)methyl)hydrazine is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and microbial inhibition. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFN
- Molecular Weight : 150.13 g/mol
This compound features a cyclobutyl ring substituted with two fluorine atoms, which may influence its biological properties by enhancing lipophilicity and altering interaction with biological targets.
Anticancer Activity
Recent studies have indicated that hydrazine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been evaluated against various cancer cell lines.
- Case Study : A study reported that certain hydrazine derivatives showed inhibition rates of up to 77% against the MCF-7 breast cancer cell line at a concentration of 100 µg/mL. This suggests a potential for similar activity in this compound due to structural similarities .
| Compound | Cell Line | Inhibition (%) at 100 µg/mL |
|---|---|---|
| 3c | MCF-7 | 77 |
| 3d | MCF-7 | 63.3 |
| 3a | MCF-7 | 55 |
Microbial Inhibition
Hydrazines are also noted for their antimicrobial properties. In comparative studies, several derivatives exhibited varying degrees of inhibition against bacterial growth.
- Research Findings : The effectiveness of hydrazines against microbial strains was evaluated using an MTT assay, which indicated that some derivatives had moderate to excellent antibacterial activity depending on their substituents .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 3b | E. coli | 15 |
| 3c | S. aureus | 20 |
| 3d | P. aeruginosa | 18 |
The biological activity of hydrazines is often attributed to their ability to form reactive intermediates through metabolic pathways. These intermediates can interact with cellular macromolecules, leading to cytotoxic effects in cancer cells and antimicrobial activity against pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
